molecular formula C23H26N4OS B2473336 2-(benzylthio)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1421530-80-4

2-(benzylthio)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide

Cat. No. B2473336
CAS RN: 1421530-80-4
M. Wt: 406.55
InChI Key: MJQRQPDGYKUBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.55. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

Researchers have developed innovative heterocycles incorporating thiadiazole moieties, which were assessed for their insecticidal properties against Spodoptera littoralis, a significant agricultural pest. This research illustrates the compound's utility in synthesizing derivatives with potential insecticidal applications (Fadda et al., 2017).

Corrosion Inhibitors

Another study focused on synthesizing new long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline, to evaluate their efficiency as corrosion inhibitors. These compounds showed promising results in protecting steel against corrosion in an acidic medium, highlighting their potential industrial applications (Yıldırım & Cetin, 2008).

Antitumor Activity

Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives were synthesized and their antitumor activities investigated. Some compounds exhibited inhibitory effects on various cell lines, suggesting their potential as antitumor agents. This demonstrates the compound's relevance in medicinal chemistry and oncology research (Albratty et al., 2017).

ACAT-1 Inhibitor Development

A related compound, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), displayed significant selectivity and potential for the treatment of diseases involving ACAT-1 overexpression. This highlights its application in the development of new therapeutic agents (Shibuya et al., 2018).

Unexpected Synthesis and Analysis

Research into the synthesis of novel 2-pyrone derivatives, including crystal structure analysis and computational studies, reflects the compound's utility in generating complex molecules with potential biological activities. This study contributes to the understanding of molecular interactions and the development of new compounds with specific properties (Sebhaoui et al., 2020).

properties

IUPAC Name

2-benzylsulfanyl-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c28-23(17-29-16-18-6-2-1-3-7-18)25-15-20-14-22(19-10-12-24-13-11-19)27(26-20)21-8-4-5-9-21/h1-3,6-7,10-14,21H,4-5,8-9,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQRQPDGYKUBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CSCC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.